2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide
Description
2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is a chemical compound with a complex structure that includes a benzenesulfonamide core substituted with dichloro and dimethylamino-phenylethyl groups
Properties
IUPAC Name |
2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2S/c1-20(2)15(12-6-4-3-5-7-12)11-19-23(21,22)16-10-13(17)8-9-14(16)18/h3-10,15,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRHQSKHZQCBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-(dimethylamino)-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and automated systems can be employed to ensure consistent quality and to handle the potentially hazardous reagents safely.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Oxidation: Sulfonic acids.
Hydrolysis: Sulfonic acid and the corresponding amine.
Scientific Research Applications
2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used as a tool to study enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N,N-dimethylsulfanilamide: Similar structure but with different substituents on the sulfonamide group.
2,5-dichloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide: Contains methoxy groups instead of dimethylamino-phenylethyl groups.
Uniqueness
2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
